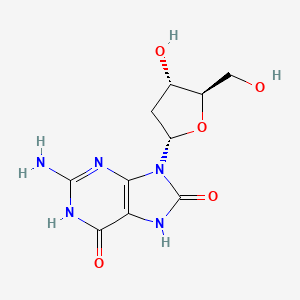![molecular formula C8H13NO2 B12944439 5-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B12944439.png)
5-Aminospiro[3.3]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminospiro[3.3]heptane-2-carboxylic acid is a unique spirocyclic amino acid characterized by its rigid molecular framework. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic structure imparts distinct properties that make it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminospiro[3.3]heptane-2-carboxylic acid typically involves constructing the spirocyclic scaffold through ring closure reactions. One common method is the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of spirocyclic amino acids generally involves scalable chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Aminospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted spirocyclic compounds. These products are valuable intermediates for further chemical modifications and applications.
Aplicaciones Científicas De Investigación
5-Aminospiro[3.3]heptane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including enzyme inhibition and receptor modulation.
Industry: The compound is used in the development of novel materials with unique mechanical and chemical properties
Mecanismo De Acción
The mechanism of action of 5-Aminospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The amino and carboxylic acid groups play crucial roles in forming hydrogen bonds and electrostatic interactions with target molecules, leading to biochemical changes and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Aminospiro[3.3]heptane-2-carboxylic acid
- 2-Azaspiro[3.3]heptane-6-carboxylic acid
- 2-Aminospiro[3.3]heptane-6-carboxylic acid
Uniqueness
5-Aminospiro[3.3]heptane-2-carboxylic acid stands out due to its specific spirocyclic structure and the position of the amino group. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to its analogues, it offers enhanced stability and reactivity, which are advantageous for various applications.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
7-aminospiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-6-1-2-8(6)3-5(4-8)7(10)11/h5-6H,1-4,9H2,(H,10,11) |
Clave InChI |
VFTLHGLPBTVOLI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1N)CC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



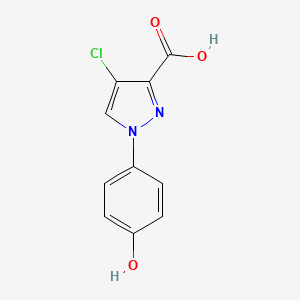
![Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12944377.png)

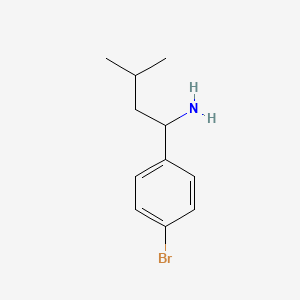

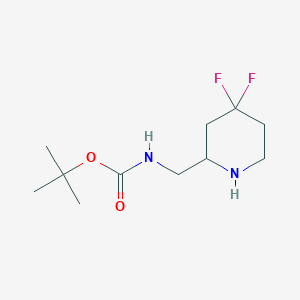


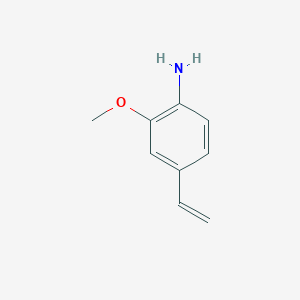
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine](/img/structure/B12944441.png)
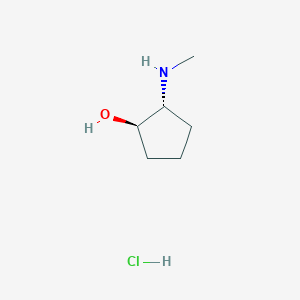
![Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12944460.png)
